Benzenediazonium, 4-carboxy-, chloride
Overview
Description
Benzenediazonium, 4-carboxy-, chloride is an organic compound that is a part of the diazonium group . Diazonium compounds contain an -N2+ group, and in the case of benzenediazonium chloride, this is attached to a benzene ring . They are typically colorless solids with numerous applications in organic chemistry .
Synthesis Analysis
The synthesis of benzenediazonium chloride involves the reaction of aniline with nitrous acid under low temperature (0-5°C). If the temperature is increased, benzenediazonium chloride decomposes to phenol . The process of forming diazonium compounds is called “diazotation”, “diazoniation”, or "diazotization" .Molecular Structure Analysis
The molecular formula of benzenediazonium chloride is C6H5ClN2 . According to X-ray crystallography, the C−N+≡N linkage is linear in typical diazonium salts . The N+≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N) .Chemical Reactions Analysis
Benzenediazonium chloride undergoes various reactions, including both substitution reactions and coupling reactions . In substitution reactions, the -N2+ group is replaced by something else, and the nitrogen is released as nitrogen gas . For example, it can be substituted by an -OH group by warming the benzenediazonium chloride solution . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .Physical and Chemical Properties Analysis
Diazonium salts like benzenediazonium chloride are crystalline, colorless solids. They are easily dissolved in water but less so in alcohol. They are fragile and can explode when dried. As a result, they are typically employed in the solution state .Mechanism of Action
Safety and Hazards
Future Directions
The potential of diazonium salt chemistry can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures. This two-step approach, called “post-functionalization”, has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .
Properties
IUPAC Name |
4-carboxybenzenediazonium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMLYBBTSMLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448376 | |
Record name | Benzenediazonium, 4-carboxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-00-4 | |
Record name | Benzenediazonium, 4-carboxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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